2,3-Dibromo-5-fluorobenzodifluoride
Overview
Description
2,3-Dibromo-5-fluorobenzodifluoride (2,3-DBF) is a chemical compound that has been used in a variety of scientific experiments and research applications. It has been used as a reagent in organic synthesis, as a catalyst in a variety of reactions, and as a tool for studying biochemical and physiological effects.
Scientific Research Applications
2,3-Dibromo-5-fluorobenzodifluoride has been used in a variety of scientific research applications. It has been used as a catalyst in a variety of reactions, including the oxidation of alcohols, the conversion of aldehydes to carboxylic acids, and the synthesis of amides. It has also been used as a reagent in organic synthesis, as a tool for studying biochemical and physiological effects, and as a model compound for studying the effects of halogenation on the properties of organic molecules.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-5-fluorobenzodifluoride is not fully understood. It is believed that the fluorine atom in the compound acts as a Lewis acid, which can facilitate the formation of covalent bonds between the molecules. This can lead to the formation of new molecules, which can then be used in a variety of reactions. Additionally, the presence of the bromine atoms can also facilitate the formation of new molecules, as they can act as electron-withdrawing groups.
Biochemical and Physiological Effects
The effects of this compound on biochemical and physiological processes are not fully understood. It has been shown to inhibit the growth of certain bacteria, and it has also been shown to increase the permeability of cell membranes. Additionally, it has been shown to have an effect on the metabolism of certain hormones, and it has been shown to have an effect on the activity of certain enzymes.
Advantages and Limitations for Lab Experiments
2,3-Dibromo-5-fluorobenzodifluoride has several advantages for use in laboratory experiments. It is relatively inexpensive, and it is easy to synthesize. Additionally, it is relatively stable, and it has a low toxicity. However, it also has several limitations. It is highly reactive, and it can react with a wide variety of molecules. Additionally, it can be difficult to work with, and it can produce hazardous by-products.
Future Directions
There are several potential future directions for the use of 2,3-Dibromo-5-fluorobenzodifluoride. It could be used in the synthesis of new molecules, such as drugs or materials. Additionally, it could be used to study the effects of halogenation on the properties of organic molecules. Finally, it could be used to study the effects of halogenation on biochemical and physiological processes, such as the metabolism of hormones or the activity of enzymes.
properties
IUPAC Name |
1,2-dibromo-3-(difluoromethyl)-5-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2F3/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBXHHRCWUSHIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)F)Br)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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